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CAS No.: 15199-41-4

Cat. No.: B095524

Get Quote

Abstract & Strategic Overview
1,2-Cyclododecanediol (CDD) represents a unique scaffold in organic synthesis due to the

conformational flexibility of the 12-membered ring. Unlike rigid small rings (C5-C6) or medium

rings (C8-C10) plagued by transannular strain, the C12 system occupies a "sweet spot" of

stability and flexibility. However, this lipophilic, waxy diol presents specific challenges in

solubility and stereochemical reactivity (cis vs. trans isomers).

This guide provides validated protocols for transforming CDD into high-value intermediates:

Protection: Acetonide formation for masking the diol.

Oxidation: Selective conversion to 1,2-cyclododecanedione (a precursor for quinoxaline

pharmacophores).

Cleavage: Oxidative ring-opening to 1,12-dodecanedioic acid (monomer synthesis).

Rearrangement: Acid-catalyzed Pinacol rearrangement to cyclododecanone.
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Part 1: Conformational Analysis & Reactivity
Expert Insight: The reactivity of CDD is governed by the "square" [3333] conformation of the

cyclododecane ring.

Stereochemistry: The cis-diol generally reacts more facilely in cyclic protection reactions

(acetalization) than the trans-isomer, although the flexibility of the C12 ring allows the trans-

isomer to distort and react under forcing conditions—unlike trans-1,2-cyclohexanediol, which

cannot form acetonides.

Solubility: CDD is highly lipophilic. Reactions in pure water are inefficient. Mixed solvent

systems (MeCN/H2O or DCM) are required to maintain homogeneity.
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Figure 1: Strategic derivatization map for 1,2-Cyclododecanediol.

Part 2: Oxidative Derivatization (The Dione Route)
Converting the diol to the 1,2-dione (diketone) is critical for synthesizing heterocycles like

quinoxalines. While Swern oxidation is effective, it is odorous and cumbersome at scale. We

recommend the Anelli Oxidation (TEMPO/Bleach) for its green profile and high yield.
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Protocol A: TEMPO-Mediated Oxidation
Objective: Selective oxidation of secondary alcohols to ketones without ring cleavage.

Reagents:

1,2-Cyclododecanediol (10 mmol)

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 mmol, 2 mol%)

KBr (1 mmol, 10 mol%)

NaOCl (Commercial bleach, ~10-12%, excess)

Solvent: Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology:

Dissolution: Dissolve 2.0 g (10 mmol) of CDD in 20 mL of DCM in a round-bottom flask.

Catalyst Addition: Add a solution of KBr (119 mg) and TEMPO (31 mg) in 2 mL of water. Cool

the mixture to 0–5 °C using an ice bath.

Oxidant Addition: Slowly add aqueous NaOCl (approx. 15-20 mL, buffered to pH 9.5 with

NaHCO3 is optimal) dropwise over 20 minutes.

Critical Control Point: Maintain temperature <10 °C to prevent haloform side reactions or

ring cleavage.

Reaction Monitoring: Vigorous stirring is essential for this biphasic reaction. Monitor by TLC

(Eluent: 20% EtOAc/Hexane). The diol spot (low Rf) should disappear, replaced by the dione

(high Rf).

Quench & Workup: Quench with aqueous Na2SO3. Separate layers. Extract aqueous layer

with DCM (2x). Wash combined organics with brine, dry over MgSO4, and concentrate.

Purification: Recrystallize from Ethanol/Hexane if necessary. The product is a yellow

crystalline solid.
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Mechanism & Workflow:

Start: CDD + TEMPO + KBr
in DCM/Water (0°C)

Add NaOCl (Bleach)
(Active oxidant: NaOBr generated in situ)

Oxoammonium Species Formation
(TEMPO+ -> Oxidizes Alcohol)

Product Formation:
1,2-Cyclododecanedione

Regeneration:
TEMPO-H re-oxidized by NaOBr

Catalytic Cycle
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Figure 2: Catalytic cycle of the TEMPO-mediated oxidation.

Part 3: Oxidative Cleavage (The Diacid Route)
To access linear monomers (Nylon-12 precursors) or cross-linkers, the ring must be cleaved.

While NaIO4 cleaves diols to aldehydes, Ruthenium trichloride (RuCl3) is required to drive the

oxidation all the way to the carboxylic acid.

Protocol B: RuCl3/NaIO4 Cleavage
Objective: Oxidative cleavage of C-C bond to yield 1,12-Dodecanedioic acid.

Reagents:
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1,2-Cyclododecanediol (5 mmol)

RuCl3·xH2O (0.1 mmol, 2 mol%)

NaIO4 (15 mmol, 3 equiv)

Solvent: CCl4 / Acetonitrile / Water (2:2:3) - Note: EtOAc/MeCN/H2O is a safer alternative to

CCl4.

Methodology:

Preparation: Suspend CDD (1.0 g) in the solvent mixture (35 mL).

Oxidant Addition: Add NaIO4 (3.2 g) and RuCl3 (cat.) to the mixture.

Reaction: Stir vigorously at room temperature for 2-4 hours. The reaction is initially black (Ru

species) and may turn yellow/orange as RuO4 is regenerated.

Workup: Dilute with water and extract with Ethyl Acetate.

Filtration: Pass the organic layer through a pad of Celite to remove Ruthenium black

residues.

Isolation: Extract the organic layer with 1M NaOH (converts acid to carboxylate salt, moving

it to aqueous phase). Separate organics. Acidify the aqueous layer with HCl to pH 1. The

diacid will precipitate.

Filtration: Filter the white solid, wash with cold water, and dry.

Data Summary:
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Parameter Value Notes

Yield 85-92% High efficiency cleavage

Melting Point 127-129 °C
Distinct from starting diol (MP

~80°C)

Selectivity >99%
No aldehyde detected with

excess oxidant

Part 4: Pinacol Rearrangement (The Ketone Route)
Acid-catalyzed dehydration of the diol leads to a 1,2-hydride shift (or alkyl shift), yielding the

ketone.

Protocol: Reflux CDD in 20% H2SO4 or treat with p-Toluenesulfonic acid (pTSA) in refluxing

Toluene with a Dean-Stark trap.

Mechanism: Protonation of -OH

Loss of H2O

Carbocation formation

1,2-Hydride shift

Cyclododecanone.

Note: This is often a side reaction during acidic protection steps if water is not removed

quickly.

Part 5: Application Spotlight - Quinoxaline
Synthesis
The 1,2-cyclododecanedione produced in Part 2 is a valuable scaffold for drug discovery.

Condensation with 1,2-diamines yields quinoxalines, which are privileged structures in

oncology (DNA intercalators).
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General Protocol: Combine 1,2-cyclododecanedione (1 equiv) and o-phenylenediamine (1

equiv) in Ethanol with catalytic Iodine (10 mol%) or Acetic Acid. Stir at RT for 30 mins. The

product precipitates or is isolated by concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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